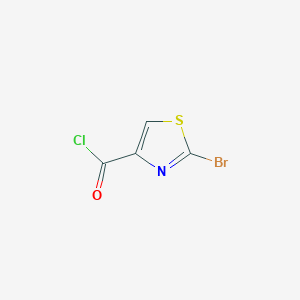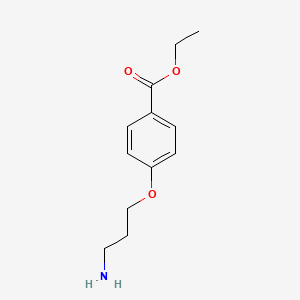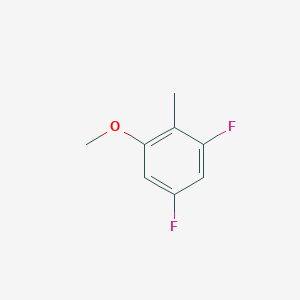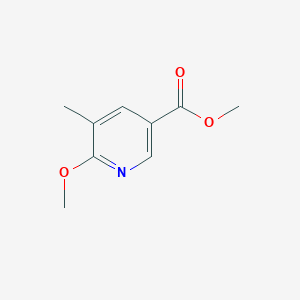
Methyl 6-methoxy-5-methylpyridine-3-carboxylate
描述
Methyl 6-methoxy-5-methylpyridine-3-carboxylate is a chemical compound with the molecular formula C9H11NO3 and a molecular weight of 181.19 g/mol . It is also known by its IUPAC name, methyl 6-methoxy-5-methylnicotinate . This compound is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. Pyridine derivatives are widely used in pharmaceuticals, agrochemicals, and as intermediates in organic synthesis.
准备方法
The synthesis of methyl 6-methoxy-5-methylpyridine-3-carboxylate can be achieved through various synthetic routes. One common method involves the esterification of 6-methoxy-5-methylpyridine-3-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial production methods may involve more efficient and scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and higher yields. These methods often use automated systems to precisely control temperature, pressure, and reactant flow rates.
化学反应分析
Methyl 6-methoxy-5-methylpyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid, 6-methoxy-5-methylpyridine-3-carboxylic acid, using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the ester group can yield the corresponding alcohol, 6-methoxy-5-methylpyridine-3-methanol, using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
科学研究应用
Methyl 6-methoxy-5-methylpyridine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure makes it a valuable building block for the development of new chemical entities.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays. Its interactions with biological molecules can provide insights into enzyme mechanisms and inhibitor design.
Medicine: Research into the pharmacological properties of pyridine derivatives has shown potential for the development of new drugs. This compound may serve as a lead compound for the design of novel therapeutic agents.
作用机制
The mechanism of action of methyl 6-methoxy-5-methylpyridine-3-carboxylate depends on its specific application. In biochemical assays, it may act as a substrate for enzymes, undergoing transformation into different products. The compound’s interactions with enzymes and other biological molecules can provide valuable information about enzyme specificity and catalytic mechanisms.
In medicinal chemistry, the compound’s mechanism of action would be related to its interaction with molecular targets such as receptors, enzymes, or ion channels. These interactions can modulate biological pathways and lead to therapeutic effects. Detailed studies on the compound’s binding affinity, selectivity, and pharmacokinetics are essential for understanding its mechanism of action .
相似化合物的比较
Methyl 6-methoxy-5-methylpyridine-3-carboxylate can be compared with other pyridine derivatives, such as:
Methyl 6-methylpyridine-3-carboxylate: This compound lacks the methoxy group at the 6-position, which may result in different chemical reactivity and biological activity.
Methyl 5-methoxy-6-methylpyridine-3-carboxylate: This isomer has the methoxy and methyl groups at different positions on the pyridine ring, which can affect its chemical properties and interactions with biological molecules.
The presence and position of functional groups on the pyridine ring significantly influence the compound’s chemical behavior and potential applications. This compound’s unique structure makes it a valuable compound for various research and industrial purposes.
属性
IUPAC Name |
methyl 6-methoxy-5-methylpyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-6-4-7(9(11)13-3)5-10-8(6)12-2/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYHJIMBSUHCONW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

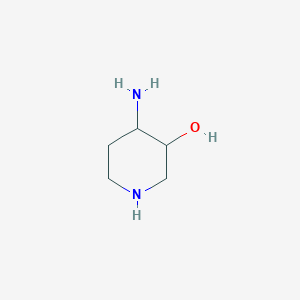
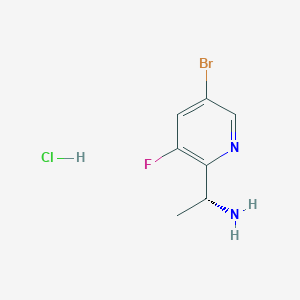

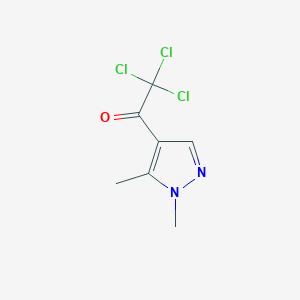
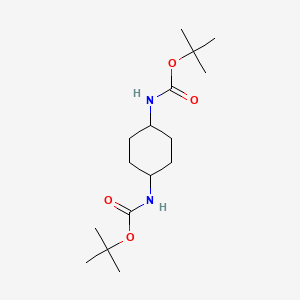

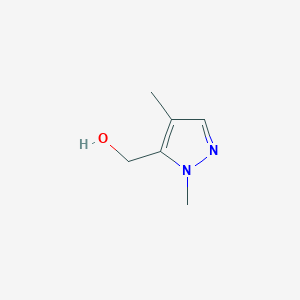
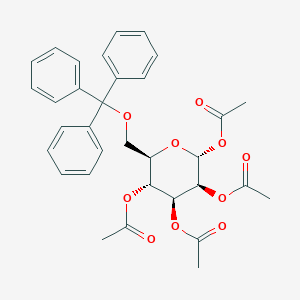
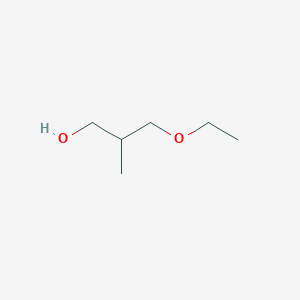
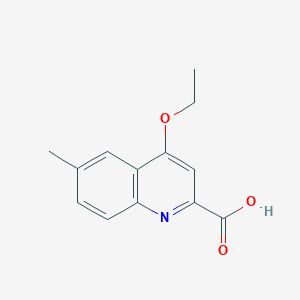
![1-[4-(4-Bromobenzoyl)piperazin-1-yl]propan-1-one](/img/structure/B1396558.png)
